molecular formula C13H16O2 B046989 4-Phenylcyclohexanecarboxylic acid CAS No. 1466-73-5

4-Phenylcyclohexanecarboxylic acid

Cat. No. B046989
Key on ui cas rn: 1466-73-5
M. Wt: 204.26 g/mol
InChI Key: SYYSTPDYCASVSQ-UHFFFAOYSA-N
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Patent
US06313117B1

Procedure details

To a mixture of AlCl3 (13 g, 97.5 mmol, 1.0 equiv) in benzene (100 mL) kept at 35° C., was added 1-cyclohexenecarboxylic acid (5 g, 39.7 mmol, 0.41 equiv) dropwise. After addition was complete, the reaction solution was heated to 70° C. for 1 h and 45° C. overnight. The reaction was cooled, and 200 mL of 1 N HCl was slowly added. The product was extracted with EtOAc. The organic layer was extracted with 1 N NaOH and the aqueous layer was acidified with concentrated HCl to produce a white precipitate that was collected by filtration, washed with water and dried to give the titled compound as a white solid (3.1 g, 38%) which was used without further purification.
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([C:11]([OH:13])=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=1.Cl>C1C=CC=CC=1>[C:5]1([CH:8]2[CH2:9][CH2:10][CH:5]([C:11]([OH:13])=[O:12])[CH2:6][CH2:7]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CCCCC1)C(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 35° C.
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1 N NaOH
CUSTOM
Type
CUSTOM
Details
to produce a white precipitate that
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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